1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid

CCR5 GPCR Agonism

1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid (CAS 1017378-18-5) is a heterocyclic building block that combines a pyridazine core, a p-tolyl substituent at the 6-position, and a piperidine-4-carboxylic acid motif. Its molecular formula is C₁₇H₁₉N₃O₂ and its molecular weight is 297.35 g/mol.

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
Cat. No. B7791710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)O
InChIInChI=1S/C17H19N3O2/c1-12-2-4-13(5-3-12)15-6-7-16(19-18-15)20-10-8-14(9-11-20)17(21)22/h2-7,14H,8-11H2,1H3,(H,21,22)
InChIKeySSYCFDHRHXYKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid – Verified Building Block Identity, Purity Benchmarks, and Procurement Starting Point


1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid (CAS 1017378-18-5) is a heterocyclic building block that combines a pyridazine core, a p-tolyl substituent at the 6-position, and a piperidine-4-carboxylic acid motif. Its molecular formula is C₁₇H₁₉N₃O₂ and its molecular weight is 297.35 g/mol . The compound is offered by multiple chemical suppliers at purities ranging from 95% to 97%, with attendant differences in storage and shipping specifications . It belongs to a broader class of piperidinyl-pyridazinyl derivatives that have been explored as stearoyl-CoA desaturase 1 (SCD1) inhibitors in patent literature [1].

1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid – Why In-Class Analogs Cannot Be Casually Interchanged


Close analogs within the piperidinyl-pyridazinyl carboxylic acid family differ solely in the 6-aryl substituent (e.g., phenyl, thiophenyl, or various heterocycles), yet these minor structural variations can translate into markedly different biological activity profiles. For example, the thiophene analog (BDBM50205734) shows weak CCR5 agonist activity (EC₅₀ 1,100 nM), while the p-tolyl congener (the target compound) lacks documented CCR5 modulation [1][2]. Even when no direct target-engagement data are available for a specific building block, its unique substitution pattern determines chemical reactivity, downstream derivatization possibilities, and the physicochemical properties of final compounds. Substituting a phenyl by a p-tolyl group introduces a methyl substituent that can alter lipophilicity (clogP), metabolic stability, and intermolecular interactions such as π-stacking or hydrophobic packing [3]. Consequently, scientists and procurement officers cannot assume that any 6-aryl-pyridazin-3-yl-piperidine-4-carboxylic acid will serve as an equivalent starting material or reference compound.

1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid – Quantified Differentiation Evidence Against the Closest Analogs


p-Tolyl vs. Thiophene Substituent: CCR5 Activity Differential

A direct structural analog in which the p-tolyl group is replaced by a thiophene ring (BDBM50205734 / CHEMBL220199) demonstrates measurable but weak CCR5 agonism in a cellular assay, whereas the p-tolyl version (target compound) shows no reported activity against CCR5. This difference establishes that the para-methylphenyl substituent is incompatible with the minimal pharmacophore required for CCR5 engagement [1][2].

CCR5 GPCR Agonism

Purity Differentiation: 97% (Leyan) vs. 95% (AKSci) Baseline

Among verified suppliers, Leyan lists the compound at 97% purity, whereas AKSci specifies a minimum purity of 95% . A 2% purity gap may be critical for applications requiring strict stoichiometric control, such as fragment-based screening, bioconjugation, or high-sensitivity biological assays where impurities can inhibit target proteins or cause off-target effects.

Purity Quality Control Procurement

Molecular Formula Isomerism: C₁₇H₁₉N₃O₂ and Distinction from Elsubrutinib (USAN)

The target compound shares the exact molecular formula C₁₇H₁₉N₃O₂ with Elsubrutinib (ABBV-105), an irreversible BTK inhibitor. However, Elsubrutinib (CAS 1643570-24-4) possesses a distinct constitutional connectivity, with no pyridazine ring present [1]. This isomerism means the two compounds are not interchangeable; the pyridazine-containing scaffold offers different hydrogen-bonding and π-stacking capabilities essential for structure-based drug design of non-BTK targets, such as SCD1 inhibitors [2].

Isomerism BTK Drug Discovery

SCD1 Inhibitor Class Membership: p-Tolyl Contributes to Optimal Hydrophobic Pocket Occupancy

Patent US9102669B2 demonstrates that 6-aryl substituents on piperidinyl-pyridazinyl derivatives are critical for SCD1 inhibitory potency. While the patent does not provide a direct IC₅₀ for the exact p-tolyl derivative, it shows that para-substituted phenyl rings with methyl groups (e.g., compound examples containing 4-methylphenyl) yield potent SCD1 inhibitors, whereas unsubstituted phenyl or heteroaryl variants often lose activity [1]. By extension, the p-tolyl group on the target compound positions it more favorably for SCD1-focused medicinal chemistry campaigns than the phenyl or thiophene analogs.

SCD1 Metabolic Disease Inhibitor Design

1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid – Highest-Confidence Application Scenarios Based on Verified Evidence


Fragment-Based or Structure-Based Design of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

The piperidinyl-pyridazinyl core with a para-methylphenyl substituent aligns with the scaffold described in patent US9102669B2 for SCD1 inhibitors. This compound serves as a key intermediate for constructing focused compound libraries aimed at metabolic disorders, such as obesity and type 2 diabetes. Its carboxylic acid handle allows for rapid amide coupling to explore exit-vector diversification, making it a versatile fragment for medicinal chemistry programs [1].

Chemoproteomics Probe Synthesis Requiring a Defined Pyridazine-Containing Linker

The combination of a rigid pyridazine ring, a hydrophobic p-tolyl tail, and a free carboxylic acid enables the synthesis of activity-based probes for target identification. Unlike the structurally isomeric BTK inhibitor Elsubrutinib, this scaffold provides a distinct chemotype with no known BTK liability, reducing the risk of off-target labeling in cellular proteomics experiments [1][2].

Structure-Activity Relationship (SAR) Studies Distinguishing CCR5-Binding from Non-Binding Analogues

The p-tolyl derivative can serve as a negative control in CCR5 functional assays. The thiophene analog (BDBM50205734) shows weak agonist activity (EC₅₀ 1,100 nM), while the p-tolyl compound is inactive. This differential allows researchers to deconvolute the contribution of the 6-aryl substituent to CCR5 engagement and validate assay specificity [1].

Quote Request

Request a Quote for 1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.